molecular formula C7H13NO B6235175 rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo CAS No. 53751-30-7

rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo

Cat. No. B6235175
CAS RN: 53751-30-7
M. Wt: 127.2
InChI Key:
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Description

The compound “rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo” is a chemical substance with the CAS Number: 2095192-14-4 . It is also known as rac-1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine hydrochloride . The molecular weight of this compound is 163.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO.ClH/c8-4-5-3-6-1-2-7(5)9-6;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m0./s1 . This code provides a unique representation of the compound’s molecular structure. The compound consists of a seven-membered ring structure, which includes an oxygen atom (oxabicyclo), and a methanamine functional group attached to it .


Physical And Chemical Properties Analysis

The compound is a hydrochloride salt . The compound is in the form of a salt . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Safety and Hazards

The compound has a GHS07 pictogram, which indicates that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . The safety data sheet (MSDS) for this compound can provide more detailed safety and hazard information .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the formation of the bicyclic ring system, introduction of the amine group, and resolution of the racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "Cyclopentadiene", "Ethyl vinyl ether", "Sodium hydride", "Methanol", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Tetrahydrofuran", "Acetic acid", "Sodium borohydride", "Sodium cyanoborohydride", "L-(+)-tartaric acid" ], "Reaction": [ "Cyclopentadiene and ethyl vinyl ether are reacted in the presence of sodium hydride to form the bicyclic ring system.", "The resulting product is then treated with methanol and hydrochloric acid to form the methoxy derivative.", "Methylamine is then added to the reaction mixture to introduce the amine group.", "The resulting racemic mixture is then resolved using L-(+)-tartaric acid to obtain the desired enantiomer.", "Reduction of the amine group is achieved using sodium borohydride or sodium cyanoborohydride in the presence of acetic acid.", "The final product, rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo, is obtained after purification." ] }

CAS RN

53751-30-7

Product Name

rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

0

Origin of Product

United States

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